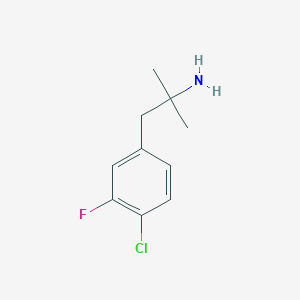
1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine
説明
1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine, also known as 4-Cl-3-FPhA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of substituted amphetamines and has been found to possess certain biochemical and physiological effects that make it an interesting subject of study.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of analogues and derivatives of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine involves various chemical reactions aimed at creating compounds with potential therapeutic and industrial applications. Studies on its structural analysis using techniques like X-ray crystallography and NMR spectroscopy have contributed to understanding the molecular configuration and reactivity of these compounds.
- Design and Synthesis of Drug-like Libraries : Utilization of related chemical scaffolds in generating drug-like libraries for screening against diseases like cancer and parasitic infections shows no significant activity but opens pathways for designing targeted therapies (Kumar et al., 2015).
- Corrosion Inhibition : Synthesized amine derivatives have been evaluated as corrosion inhibitors, demonstrating protective properties on mild steel surfaces in corrosive environments (Boughoues et al., 2020).
- Crystal Structure Analysis : The detailed structural analysis of synthesized compounds provides insights into their potential applications, highlighting the importance of molecular interactions in determining their properties (Yu, 2014).
Antimicrobial and Anticancer Activity
The search for novel therapeutic agents has led to the exploration of this compound derivatives for their potential antimicrobial and anticancer activities.
- Antibacterial and Antioxidant Properties : Certain derivatives have shown high antibacterial activity, suggesting their potential in developing new antibiotics (Арутюнян et al., 2012).
- Anticancer Studies : Research into the cytotoxic effects of novel compounds on cancer cell lines provides a foundation for future drug development aimed at targeted cancer therapies (Parthiban et al., 2011).
Material Science Applications
The unique properties of this compound derivatives have also been explored in material science, particularly in the development of polymers and organic light-emitting diodes (OLEDs).
- Polymer Electrolytes : Synthesis of guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reaction for potential applications in energy storage and conversion technologies (Kim et al., 2011).
- OLED Development : The use of related compounds in the fabrication of high-efficiency OLEDs demonstrates the potential of these materials in advancing display and lighting technologies (Li et al., 2015).
特性
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNJMKWKKCFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


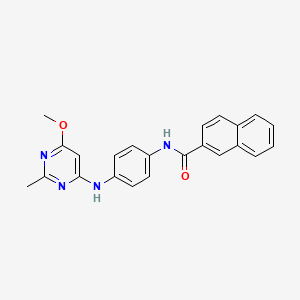

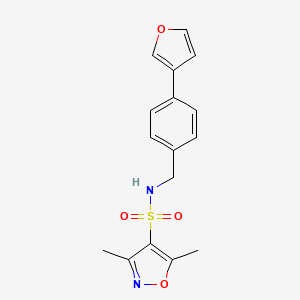
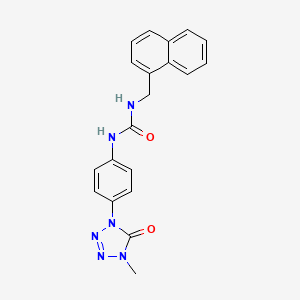

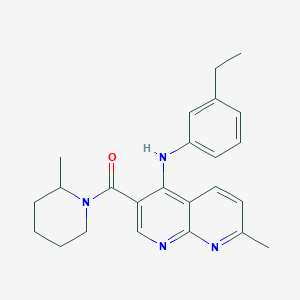
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide](/img/structure/B2728399.png)
![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)
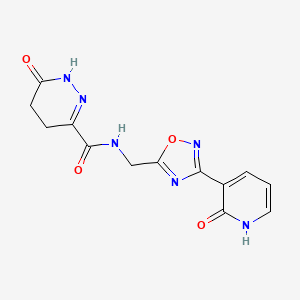
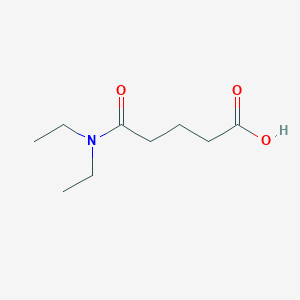
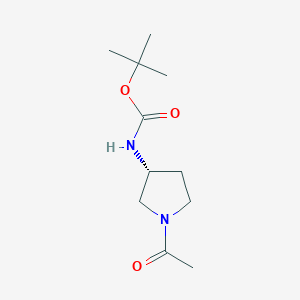

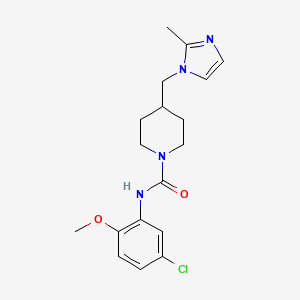
![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2728412.png)